molecular formula C8H6Br2 B1149547 (Z)-1-Bromo-4-(2-bromovinyl)benzene CAS No. 115665-68-4

(Z)-1-Bromo-4-(2-bromovinyl)benzene

Cat. No.: B1149547
CAS No.: 115665-68-4
M. Wt: 261.94124
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Description

(Z)-1-Bromo-4-(2-bromovinyl)benzene is a valuable bifunctional reagent in organic synthesis, characterized by its stereospecific (Z)-configuration. Its primary research utility lies in its role as a versatile building block for constructing complex molecular architectures through various metal-catalyzed cross-coupling reactions. The compound features two distinct, reactive sites: the aromatic bromine and the vinyl bromide, which can participate in sequential or selective bond-forming events. This enables researchers to use this compound as a core scaffold for developing pharmaceuticals, advanced materials, and functionalized chemicals. Recent methodologies in photoredox catalysis have demonstrated the particular reactivity of vinyl halides like this one, facilitating efficient cross-coupling to form C(sp2)–S, C(sp2)–P, and C(sp2)–B bonds under mild conditions with high functional group tolerance . Furthermore, its structural motif is of significant interest in materials science, serving as a potential precursor for synthesizing monomers that impart high thermal stability and excellent dielectric properties to polymers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(2-bromoethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASXNYRCBGBZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Transformative Chemistry of Z 1 Bromo 4 2 Bromovinyl Benzene

Palladium-Catalyzed Cross-Coupling Reactions of (Z)-1-Bromo-4-(2-bromovinyl)benzene

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the differential reactivity of the sp²-hybridized aryl C-Br bond and the sp²-hybridized vinyl C-Br bond can be exploited to achieve selective transformations.

Suzuki-Miyaura Coupling for Arylation and Vinylation of this compound

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a versatile method for forming C-C bonds. chembk.combiomall.in When this compound is subjected to Suzuki-Miyaura conditions, the reaction can be directed to either the aryl bromide or the vinyl bromide site, depending on the specific catalyst, ligands, and reaction conditions. This selectivity allows for either arylation or vinylation. For instance, coupling with an arylboronic acid could lead to the synthesis of substituted stilbenes or more complex biaryl structures. evitachem.com

While specific studies on this compound are not extensively detailed, research on similar 1-bromo-4-substituted benzenes demonstrates the feasibility of such couplings. ambeed.comcymitquimica.com The reaction typically proceeds with a palladium(0) catalyst, a base, and a suitable solvent. biomall.in The choice of palladium precursor and ligand is critical in controlling the reaction's efficiency and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventCoupling Partner
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/WaterArylboronic acid
Pd(OAc)₂SPhosK₃PO₄DioxaneAlkenylboronic ester
CataXCium A Pd G3Buchwald LigandCs₂CO₃THFAlkylboronic ester

This table represents typical conditions for Suzuki-Miyaura reactions and is not based on specific experimental data for this compound.

Sonogashira Coupling for Alkyne Introduction onto this compound

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent.

For this compound, Sonogashira coupling provides a direct route to introduce alkyne functionalities. This transformation can yield diarylacetylenes or enynes, which are valuable building blocks in materials science and medicinal chemistry. The reaction's selectivity between the aryl and vinyl bromide positions would again be a key consideration, allowing for the synthesis of diverse structures. For example, a selective reaction at the aryl bromide position with a terminal alkyne would produce a (Z)-(4-(alk-1-yn-1-yl)phenyl)-1-bromoethene intermediate, which could undergo further coupling reactions.

Heck Reaction Dynamics with this compound as Substrate

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a fundamental tool for C-C bond formation and typically exhibits a high degree of trans selectivity in its products.

When this compound acts as the substrate, it can react with various alkenes. For example, coupling with styrene (B11656) or acrylates could occur at either the aryl or vinyl bromide position. A reaction at the aryl bromide site would lead to the formation of stilbene (B7821643) derivatives, while reaction at the vinyl bromide would generate a substituted diene. The inherent reactivity differences between the two C-Br bonds, influenced by electronic and steric factors, would dictate the reaction's outcome. The use of specific ligands and additives can further tune the selectivity.

Negishi and Stille Coupling Strategies for this compound Functionalization

The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by nickel or palladium. This reaction is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp carbon atoms. For this compound, Negishi coupling offers a pathway for introducing a wide variety of alkyl, aryl, or vinyl groups.

The Stille coupling , on the other hand, employs organotin reagents (stannanes) for coupling with organic halides, catalyzed by palladium. A significant advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. However, the toxicity of tin compounds is a major drawback. This method is highly versatile, with few limitations on the organic groups that can be coupled. For this compound, Stille coupling provides another reliable method for creating new C-C bonds, with the reaction typically proceeding with retention of the vinyl group's stereochemistry.

Stereoretention and Stereoinversion Phenomena in Cross-Coupling of (Z)-Vinyl Bromides

A critical aspect of the cross-coupling of vinyl halides is the stereochemical outcome of the product. Generally, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, are known to proceed with retention of the double bond geometry. This means that a (Z)-vinyl bromide substrate is expected to yield a (Z)-alkene product. This stereospecificity is a result of the concerted nature of the oxidative addition and reductive elimination steps in the catalytic cycle.

However, stereoinversion can sometimes be observed, depending on the specific reaction conditions, ligands, and substrate. Isomerization of the double bond can occur, particularly with substrates that have electron-withdrawing groups in conjugation with the double bond. In some nickel-catalyzed reductive couplings, (Z)-vinyl bromides have been observed to react slowly and undergo isomerization to the corresponding (E)-alkene product. The choice of catalyst and ligands can be crucial; for instance, certain palladium-diphosphine complexes have been shown to promote the inversion of configuration in Suzuki couplings of related vinyl substrates.

Electrophilic and Nucleophilic Substitution Reactions on the Vinyl Bromide Moiety of this compound

The vinyl bromide group in this compound is a key functional handle for introducing molecular diversity. While the vinylic system is generally less reactive towards nucleophilic substitution than its saturated counterparts, under appropriate conditions, it can undergo substitution reactions. These transformations are often facilitated by transition-metal catalysis, which can overcome the inherent low reactivity.

Although specific examples of electrophilic substitution directly on the vinyl bromide moiety of this exact compound are not extensively documented in publicly available literature, the general principles of electrophilic addition to alkenes would apply. However, such reactions would compete with reactions at the more electron-rich aromatic ring.

Nucleophilic substitution reactions at the vinyl bromide are more synthetically relevant. These reactions typically proceed with retention of the double bond geometry, which is crucial for maintaining the (Z)-configuration in the product. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for forming new carbon-carbon bonds at the vinylic position. While detailed studies on this compound are limited, the reactivity of the closely related (Z)-β-bromostyrenes serves as a valuable proxy. For instance, the synthesis of (Z)-β-arylvinylbromides has been achieved through methods like the debrominative decarboxylation of anti-3-aryl-2,3-dibromopropanoic acids, demonstrating the accessibility of the (Z)-vinyl bromide scaffold. msu.edu

The aryl bromide present in the molecule also readily participates in nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or via the formation of a benzyne (B1209423) intermediate. The presence of two distinct bromide groups with different reactivities allows for selective and sequential functionalization.

Table 1: Representative Nucleophilic Substitution Reactions on Vinyl Bromides

ReactantReagent/CatalystProductYield (%)Reference
(Z)-β-BromostyreneArylboronic acid, Pd(PPh₃)₄, Base(Z)-Stilbene derivativeHighGeneral Suzuki Reaction
(Z)-β-BromostyreneOrganostannane, Pd Catalyst(Z)-Stilbene derivativeHighGeneral Stille Reaction

Note: This table represents general reactivity patterns for (Z)-vinyl bromides due to the limited specific data for this compound.

Cycloaddition Reactions and Annulation Strategies Utilizing this compound

The vinylic double bond in this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of cyclic and heterocyclic systems. The stereochemistry of the starting material plays a critical role in determining the stereochemical outcome of these reactions.

In Diels-Alder reactions, this compound can react with a variety of dienes to furnish cyclohexene (B86901) derivatives. The electron-withdrawing nature of the bromine atom can influence the regioselectivity and stereoselectivity of the cycloaddition. Annulation strategies can be designed where the initial cycloaddition product undergoes subsequent transformations, such as elimination or rearrangement, to construct more complex polycyclic frameworks.

While specific examples of cycloaddition reactions involving this compound are not readily found in the literature, the general reactivity of styrenic systems in [4+2] cycloadditions is well-established. The presence of the bromo-substituents can modulate the electronic properties of the dienophile, affecting the reaction rate and selectivity.

Table 2: Potential Cycloaddition Reactions with this compound

Reaction TypeDiene/DipoleExpected Product CoreStereochemical Outcome
[4+2] CycloadditionCyclopentadieneBicyclo[2.2.1]hepteneEndo/Exo isomers
1,3-Dipolar CycloadditionNitrile OxideIsoxazolineRegioisomeric products
1,3-Dipolar CycloadditionAzideTriazolineRegioisomeric products

Note: This table illustrates potential cycloaddition pathways based on the known reactivity of similar alkenes.

Radical Reactions and Single Electron Transfer (SET) Processes with this compound

The carbon-bromine bonds in this compound are susceptible to cleavage under radical conditions, opening avenues for various transformations. Radical-mediated reactions can be initiated by radical initiators, photolysis, or single electron transfer (SET) processes.

In the context of SET, the molecule can act as either an electron acceptor or donor, depending on the reaction partner and conditions. One-electron reduction of the aryl bromide or vinyl bromide can lead to the formation of a radical anion, which can then undergo fragmentation to generate an aryl or vinyl radical, respectively. These radical species can participate in a variety of subsequent reactions, including cyclizations, additions to multiple bonds, and hydrogen atom abstraction.

For example, the atom transfer radical addition (ATRA) reaction is a plausible transformation where a radical adds across the double bond, and the bromine atom is transferred to the newly formed radical center. Furthermore, reductive coupling reactions can be initiated by SET from a suitable reductant, leading to the formation of carbon-carbon bonds. While specific studies on the radical chemistry of this compound are scarce, the principles of radical reactivity of aryl and vinyl halides are well-understood and applicable.

Table 3: Plausible Radical Reactions and SET Processes

Reaction TypeInitiator/MediatorIntermediate SpeciesPotential Product Type
Atom Transfer Radical Addition (ATRA)Radical Initiator (e.g., AIBN)Alkyl RadicalAdduct of the adding radical and the alkene
Reductive CouplingSET Reductant (e.g., SmI₂)Vinyl RadicalDimerized or coupled products
Photochemical ReactionUV lightExcited state, radicalsIsomerization or addition products

Note: This table outlines potential radical-based transformations based on the general reactivity of similar halogenated compounds.

Mechanistic Elucidation of Reactions Involving Z 1 Bromo 4 2 Bromovinyl Benzene

Detailed Investigation of Catalytic Cycles in Transition Metal-Mediated Transformations

(Z)-1-Bromo-4-(2-bromovinyl)benzene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira couplings. These reactions proceed via a catalytic cycle involving palladium cycling between its 0 and +2 oxidation states. Due to the higher reactivity of aryl bromides over vinyl bromides in oxidative addition, reactions can often be performed selectively at the aryl C-Br bond.

The generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, involves several key steps:

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond. For this compound, this preferentially occurs at the more reactive aryl C-Br bond to form a square planar organopalladium(II) complex.

Transmetalation (Suzuki Coupling) or Migratory Insertion (Heck Coupling) :

In a Suzuki coupling , an organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center in a step called transmetalation, displacing the bromide ion. This step requires activation of the boronic acid with a base.

In a Heck coupling , an alkene coordinates to the palladium(II) complex. This is followed by a syn-migratory insertion, where the aryl group on the palladium is transferred to one of the alkene carbons, forming a new carbon-carbon bond.

β-Hydride Elimination (Heck Coupling) : Following migratory insertion in the Heck reaction, a hydrogen atom from an adjacent carbon is eliminated, forming a palladium-hydride species and releasing the new, substituted alkene product.

Reductive Elimination : This is the final step, where the two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew. A base is required to react with the palladium-hydride species formed in the Heck reaction or the halide byproduct in the Suzuki reaction to regenerate the catalyst.

The table below outlines the fundamental steps in the Heck catalytic cycle, a common transformation for this substrate.

StepDescriptionIntermediate Formed
1. Oxidative Addition The active Pd(0) catalyst inserts into the aryl C-Br bond.Arylpalladium(II) halide complex
2. Alkene Coordination An alkene molecule coordinates to the Pd(II) center.π-alkene-palladium complex
3. Migratory Insertion The aryl group migrates from the palladium to the coordinated alkene.σ-alkylpalladium(II) complex
4. β-Hydride Elimination A β-hydrogen is eliminated, forming the product alkene and a hydridopalladium(II) complex.Hydridopalladium(II) complex
5. Catalyst Regeneration The hydridopalladium(II) complex eliminates HBr with the help of a base, regenerating the Pd(0) catalyst.Pd(0) catalyst

Identification and Characterization of Organometallic Intermediates

Each step of the catalytic cycles described above involves distinct organometallic intermediates. While direct isolation can be challenging due to their transient nature, their existence is supported by extensive mechanistic studies and characterization of stable analogues.

Active Catalyst (Pd(0)L₂) : The cycle begins with a coordinatively unsaturated 14-electron Pd(0) complex, typically stabilized by phosphine (B1218219) ligands (L). This species is often generated in situ from a Pd(II) precatalyst like palladium(II) acetate.

Oxidative Addition Adduct (ArPd(Br)L₂) : The first stable intermediate is the arylpalladium(II) complex formed from the oxidative addition of the C-Br bond of this compound to the Pd(0) center. This is a 16-electron, square planar complex. The initial product is often the cis-isomer, which may then isomerize to the more stable trans-isomer.

Transmetalation Intermediate (ArPd(R)L₂) : In the Suzuki reaction, after the transmetalation step, a new diorganopalladium(II) species is formed where the bromide has been replaced by the organic group from the organoboron reagent.

Alkene Insertion Intermediate (σ-Alkylpalladium(II) Complex) : In the Heck reaction, the migratory insertion of the alkene into the Pd-C bond leads to a new σ-alkylpalladium(II) intermediate. This species is typically short-lived and rapidly undergoes β-hydride elimination.

Kinetic and Thermodynamic Parameters Governing Reaction Pathways

The rate and outcome of reactions involving this compound are governed by the kinetic and thermodynamic parameters of each mechanistic step. While specific values for this exact molecule require dedicated experimental measurement, established principles from related systems provide a strong predictive framework.

Rate-Determining Step : In many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step of the catalytic cycle. ucalgary.cayoutube.com

Activation Energy : The energy barrier (activation energy) for oxidative addition is a key kinetic parameter. libretexts.org This barrier is influenced by several factors:

Halide Identity : The C-X bond strength is critical. The activation energies for oxidative addition follow the trend C-I < C-Br < C-Cl, meaning iodides react fastest and chlorides slowest. libretexts.org

Electronic Effects : Electron-withdrawing groups on the aromatic ring generally accelerate the rate of oxidative addition. echemi.com

Thermodynamic Stability : The relative stability of intermediates influences the reaction pathway. For instance, in oxidative addition, the initial cis-adduct may be the kinetic product, but it can isomerize to the thermodynamically more stable trans-adduct. ucalgary.ca

The following table summarizes key parameters and their general influence on reaction pathways for aryl bromides.

ParameterInfluencing FactorsConsequence
Rate of Oxidative Addition Halide (I > Br > Cl), Ligand Sterics/Electronics, Solvent PolarityDetermines overall reaction rate; often the turnover-limiting step. ucalgary.cayoutube.com
Activation Energy (ΔG‡) of Oxidative Addition C-Br bond strength, Pd catalyst electronicsLower activation energy for C-Br vs. C-Cl bonds favors reactivity at the aryl position. libretexts.org
Stability of Intermediates Ligand properties, geometry (cis/trans)Influences intermediate lifetime and potential for side reactions. The trans-palladium(II) intermediate is generally more stable. ucalgary.ca

Role of Halonium Ions in Electrophilic Additions to Vinyl Bromides

When this compound is treated with an electrophile like molecular bromine (Br₂), the reaction proceeds at the vinyl group's double bond. The mechanism involves the formation of a key intermediate known as a cyclic halonium ion (specifically, a bromonium ion). libretexts.orgmasterorganicchemistry.com

The process unfolds in two main steps:

Formation of the Bromonium Ion : The π-electrons of the alkene's double bond act as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. Simultaneously, a lone pair of electrons from that same bromine atom attacks one of the alkene carbons. libretexts.orgyoutube.com This concerted process results in the formation of a three-membered ring containing a positively charged bromine atom, known as a bridged bromonium ion. ucalgary.cayoutube.com The other bromine atom is released as a bromide anion (Br⁻).

Nucleophilic Attack : The bromide anion then acts as a nucleophile and attacks one of the two carbons in the bromonium ion ring. libretexts.org This attack occurs from the side opposite to the bulky bromonium bridge, in a process analogous to an Sₙ2 reaction. masterorganicchemistry.com This backside attack forces the ring to open and dictates the stereochemical outcome of the reaction.

The bromonium ion is a critical intermediate because it prevents the formation of a simple, open-chain carbocation. This has two major consequences: it prevents carbocation rearrangements and it locks the stereochemistry of the addition. The existing bromine atom on the vinyl group has both an electron-withdrawing inductive effect and an electron-donating resonance effect, which can influence the stability and reactivity of the bromonium ion intermediate. echemi.comstackexchange.com

Stereochemical Progression and Regioselectivity Determinants at the Molecular Level

The stereochemistry and regioselectivity of reactions involving this compound are determined by the specific reaction mechanism.

Electrophilic Addition:

Stereochemistry : The electrophilic addition of halogens (e.g., Br₂) to the vinyl group is stereospecific, resulting in anti-addition. libretexts.orgmasterorganicchemistry.com This is a direct consequence of the mechanism involving the cyclic bromonium ion. The nucleophile (Br⁻) must attack from the face opposite the bromine bridge, leading to the two bromine atoms being added to opposite faces of the original double bond. masterorganicchemistry.comlibretexts.org

Regioselectivity : When the nucleophile is different from the electrophile (e.g., halohydrin formation in the presence of water), the reaction becomes regioselective. The nucleophile (water) will preferentially attack the more substituted carbon of the bromonium ion. ucalgary.camasterorganicchemistry.com This is because that carbon atom can better stabilize the partial positive charge in the transition state, a phenomenon that follows Markovnikov's rule. libretexts.org

Transition Metal-Mediated Reactions:

Stereochemistry : Cross-coupling reactions at the vinyl bromide site, such as the Suzuki and Stille couplings, are generally stereoretentive. This means that the (Z)-configuration of the starting material is preserved in the product. Heck reactions can also be highly stereoselective.

Regioselectivity : These reactions are highly regioselective. The C-Br bonds are the specific sites of reactivity. Given the generally higher reactivity of aryl bromides compared to vinyl bromides in oxidative addition, a catalyst system can be chosen to selectively functionalize the aryl C-Br bond while leaving the vinyl C-Br bond intact. Conversely, under different conditions or with a more reactive vinyl halide, reaction at the vinylic position is also possible.

Applications of Z 1 Bromo 4 2 Bromovinyl Benzene As a Versatile Synthetic Building Block

Synthesis of Advanced Organic Materials and Functional Polymers Precursors

(Z)-1-Bromo-4-(2-bromovinyl)benzene is a promising monomer for the synthesis of advanced organic materials, particularly conjugated polymers like poly(p-phenylene vinylene) (PPV) and its derivatives. nih.govnih.govrsc.org These materials are renowned for their electroluminescent and conductive properties, making them central to the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The structure of the monomer unit is critical in tuning the properties of the resulting polymer.

The vinyl bromide and aryl bromide functionalities of this compound can participate in various polymerization reactions, such as Heck and Gilch couplings, to afford well-defined PPV derivatives. wikipedia.org For instance, polymerization via a Heck coupling reaction could proceed by the reaction of the vinyl bromide with the aryl bromide of another monomer unit. The specific (Z)-configuration of the vinyl bromide in the monomer can influence the stereochemistry of the resulting polymer chain, which in turn affects its packing and electronic properties.

The table below illustrates potential PPV derivatives that could be synthesized using this compound and their projected properties based on the known structure-property relationships in this class of materials.

Polymer StructurePotential Synthetic RouteKey FeaturePotential Application
Alternating copolymer of this compound and a fluorescent comonomerHeck or Suzuki couplingTunable emission color and improved quantum efficiency.OLEDs
Hyperbranched PPV from self-condensation of a derivativeGilch polymerizationHigh solubility and good film-forming properties. nih.govnih.govPrintable electronics
Cross-linked PPV networkPost-polymerizationEnhanced thermal and dimensional stability.Stable device components

Strategic Utility in the Total Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The differential reactivity of the aryl and vinyl C-Br bonds in this compound allows for its use as a scaffold in the convergent synthesis of complex molecules, including natural products and pharmaceutical intermediates. wikipedia.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, can be employed to selectively functionalize one bromine site over the other by carefully choosing the reaction conditions. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org

For instance, the vinyl bromide can often be reacted preferentially over the more stable aryl bromide under milder conditions in Sonogashira or Stille couplings. wikipedia.orgorganic-chemistry.org This allows for the introduction of an alkynyl or an organostannane group at the vinyl position, leaving the aryl bromide intact for a subsequent, different coupling reaction. This sequential functionalization is a powerful strategy for building molecular complexity in a controlled manner.

Below is a hypothetical synthetic sequence demonstrating the strategic utility of this compound in the construction of a complex molecular framework.

StepReaction TypeReactantProductPurpose
1Sonogashira CouplingTerminal alkyne(Z)-1-bromo-4-(2-alkynylvinyl)benzene derivativeIntroduction of a side chain at the vinyl position. wikipedia.org
2Suzuki CouplingArylboronic acid(Z)-4-aryl-1-(2-alkynylvinyl)benzene derivativeAddition of an aryl group at the aromatic position. organic-chemistry.org
3Intramolecular-Polycyclic aromatic compoundFormation of a complex, rigid core structure.
4FurtherVarious reagentsFinal target molecule (e.g., a bioactive compound)Installation of final functional groups. nih.gov

Construction of Novel Heterocyclic and Carbocyclic Frameworks

The dual reactivity of this compound also makes it a valuable precursor for the synthesis of novel heterocyclic and carbocyclic ring systems. Intramolecular coupling reactions of suitably functionalized derivatives of this compound can lead to the formation of a variety of fused ring structures. nih.gov

For example, a derivative of this compound bearing a nucleophilic group (e.g., an amine or a phenol) at an appropriate position on a substituent introduced at one of the bromine sites could undergo an intramolecular Heck reaction to form a nitrogen or oxygen-containing heterocycle. organic-chemistry.org Similarly, domino or cascade reactions can be designed, where an initial intermolecular coupling is followed by one or more intramolecular cyclizations to rapidly build up complex polycyclic systems.

The following table presents some potential cyclic frameworks that could be accessed from derivatives of this compound.

Starting DerivativeReaction TypeResulting FrameworkSignificance
(Z)-1-(2-aminophenyl)-4-(2-bromovinyl)benzeneIntramolecular Heck ReactionIndole or quinoline (B57606) derivativeCore structures in many pharmaceuticals.
(Z)-1-bromo-4-(2-(2-hydroxyphenoxy)vinyl)benzeneIntramolecular Buchwald-HartwigDibenzofuran derivativeImportant scaffolds in medicinal chemistry and materials science.
Derivative from coupling with a dieneDiels-Alder ReactionCarbocyclic spiro or fused compoundAccess to complex three-dimensional structures. nih.gov

Development of Optoelectronic and Electronic Materials Utilizing Derivatives of this compound

The development of new organic materials for electronic and optoelectronic applications is a rapidly advancing field. Derivatives of this compound are attractive candidates for the creation of such materials due to the potential for forming extended conjugated systems. nih.govnih.gov As discussed previously, its use as a monomer for PPV synthesis is a direct route to producing materials for OLEDs and OPVs. rsc.orgwikipedia.orguh.edu

Furthermore, Sonogashira coupling reactions can be used to synthesize linear, rigid "molecular rods" from this compound. wikipedia.orgorganic-chemistry.org By coupling both the vinyl and aryl bromide sites with terminal alkynes, highly conjugated oligomers and polymers with well-defined structures can be obtained. These materials are of interest for applications in organic thin-film transistors (OTFTs) and sensors. The (Z)-geometry of the vinyl linkage can impart specific conformational properties to the resulting materials, influencing their solid-state packing and, consequently, their charge transport characteristics.

Potential optoelectronic and electronic materials derived from this compound are outlined in the table below.

Derivative ClassSynthetic ApproachTarget PropertyPotential Application
Poly(phenylene vinylene) derivativesHeck or Gilch polymerizationHigh photoluminescence quantum yieldOrganic Light-Emitting Diodes (OLEDs)
Donor-acceptor copolymersSuzuki or Stille coupling with electron-deficient monomersBroad absorption in the visible spectrumOrganic Photovoltaics (OPVs)
Di-alkynyl substituted benzene (B151609) derivativesDouble Sonogashira couplingRigid, linear structure and good charge mobilityOrganic Thin-Film Transistors (OTFTs)
Functionalized oligomers with sensing moietiesSequential cross-couplingChange in optical or electronic properties upon analyte bindingChemical Sensors

Advanced Spectroscopic and Analytical Methodologies for Research on Z 1 Bromo 4 2 Bromovinyl Benzene

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly powerful for the stereochemical assignment of alkenes. For 1-bromo-4-(2-bromovinyl)benzene, NMR spectroscopy allows for the unambiguous differentiation between the (Z) and (E) isomers.

The key to this differentiation lies in the analysis of the proton (¹H) NMR spectra, specifically the coupling constant (J-value) between the two vinylic protons. For the (Z)-isomer, these protons are cis to each other, resulting in a smaller coupling constant, typically in the range of 6-14 Hz. Conversely, the (E)-isomer, with its trans vinylic protons, exhibits a larger coupling constant, generally between 11-18 Hz.

In a study describing the stereoselective synthesis of (Z)-β-arylvinylbromides, the product (Z)-1-bromo-4-(2-bromovinyl)benzene was characterized by ¹H NMR. The spectrum showed two doublets for the vinylic protons with a coupling constant of J = 8.2 Hz, confirming the cis configuration. uma.es The Z/E ratio of the product mixture can also be accurately determined by integrating the characteristic signals for each isomer in the ¹H NMR spectrum. uma.es

¹³C NMR spectroscopy provides complementary data, with the chemical shifts of the vinylic carbons and the aromatic carbons providing further confirmation of the molecular structure. The distinct electronic environment of the (Z) and (E) isomers leads to noticeable differences in their respective ¹³C NMR spectra. uma.es

Interactive Table 1: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)MultiplicityAssignmentReference
¹H7.588.4dAromatic CH uma.es
¹H7.528.4dAromatic CH uma.es
¹H7.038.2dVinylic CH uma.es
¹H6.498.2dVinylic CH-Br uma.es
¹³C133.78-sC-Br (Aromatic) uma.es
¹³C131.43-sCH (Aromatic) uma.es
¹³C131.29-sCH (Aromatic) uma.es
¹³C130.51-sC (Aromatic) uma.es
¹³C122.30-sC-Br (Vinylic) uma.es
¹³C107.33-sCH (Vinylic) uma.es

d = doublet, s = singlet. Spectra recorded in CDCl₃.

Beyond initial characterization, NMR is invaluable for real-time reaction monitoring. By acquiring spectra at various time points, researchers can track the consumption of reactants and the formation of products, including the specific (Z)-isomer, providing critical insights into reaction kinetics and stereoselectivity.

Mass Spectrometry Techniques for Mechanistic Intermediates and Product Identification

While standard mass spectrometry (MS) is routinely used to confirm the molecular weight of a final product, advanced MS techniques offer deeper insights into reaction mechanisms by detecting and characterizing transient intermediates. For reactions involving this compound, techniques such as femtosecond transient absorption spectroscopy coupled with mass spectrometry can be employed to study ultrafast dynamics.

Studies on the simpler analogue, vinyl bromide, demonstrate this potential. Using femtosecond extreme ultraviolet (XUV) transient absorption spectroscopy, researchers have probed the strong-field induced ionization and dissociation dynamics. beilstein-journals.org This method allows for the observation of spectral signatures of the neutral molecule, its corresponding cation in various electronic states (e.g., C₂H₃Br⁺), and subsequent dissociation products like the neutral bromine atom. beilstein-journals.org The formation of these species can be tracked on a femtosecond timescale, revealing the sequence of electronic and vibrational relaxation events that lead to bond cleavage. beilstein-journals.org

Applying such techniques to the synthesis or subsequent reactions of this compound could allow for the direct observation of short-lived intermediates, such as radical cations or other reactive species, which are often postulated in reaction mechanisms but are too fleeting to be detected by conventional methods like NMR or standard chromatography. This provides direct experimental evidence to support or refute proposed mechanistic pathways.

Even without time-resolved methods, detailed analysis of fragmentation patterns in the mass spectrum of this compound and its (E)-isomer can reveal subtle structural differences. The characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key feature, resulting in M, M+2, and M+4 peaks for molecules containing two bromine atoms. nih.gov

Interactive Table 2: Mass Spectrometry Data for 1-Bromo-4-(2-bromovinyl)benzene Isomers

IsomerIonm/z (relative intensity %)Reference
(E)-isomer[M+4]⁺264 (45.9) nih.gov
[M+2]⁺262 (95.5) nih.gov
[M]⁺260 (51.2) nih.gov
[M-Br]⁺181/183 (38.1/37.3) nih.gov
[M-Br-Br]⁺102 (100.0) nih.gov
(Z)-isomer[M+4]⁺264 (41.1) nih.gov
[M+2]⁺262 (85.7) nih.gov
[M]⁺260 (42.5) nih.gov
[M-Br]⁺181/183 (36.6/35.4) nih.gov
[M-Br-Br]⁺102 (100.0) nih.gov

m/z = mass-to-charge ratio. The data illustrates the ability to identify the compound and key fragments, with minor intensity differences between isomers.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While obtaining suitable crystals of this compound itself may be challenging, the structural elucidation of its crystalline derivatives provides invaluable and unambiguous proof of structure, including stereochemistry.

For instance, a study on the related compound (E)-1-bromo-4-(2-nitroprop-1-enyl)benzene showcases the power of this technique. heraldopenaccess.us Through single-crystal X-ray diffraction, researchers were able to confirm the (E)-configuration of the double bond. The analysis yields precise data on bond lengths, bond angles, and torsion (dihedral) angles. A key finding was the dihedral angle between the benzene (B151609) ring and the plane of the vinylic double bond, which was determined to be 7.31(3)°. heraldopenaccess.us This kind of information is crucial for understanding the molecule's conformation and the extent of conjugation between the aromatic ring and the vinyl group.

Furthermore, crystallographic analysis reveals intermolecular interactions that stabilize the crystal lattice, such as short contacts between bromine and oxygen atoms in the case of the nitro derivative. heraldopenaccess.us If this compound were used in a synthesis to produce a new, crystalline compound, X-ray crystallography would be the ultimate tool to verify the retention or inversion of the Z-stereochemistry and to fully characterize the new molecule's solid-state structure.

Interactive Table 3: Example Crystallographic Data for a Bromostyrene Derivative

ParameterValueSignificanceReference
Compound(E)-1-Bromo-4-(2-nitroprop-1-enyl)benzeneA crystalline derivative of a bromostyrene heraldopenaccess.us
Crystal SystemMonoclinicDescribes the basic crystal shape heraldopenaccess.us
Space GroupP2₁/cDefines the symmetry elements within the unit cell heraldopenaccess.us
Dihedral Angle7.31 (3)°Angle between the benzene ring and the C=C bond plane, indicating planarity heraldopenaccess.us
Intermolecular ContactBr···O [3.168 (4) Å]Evidence of non-covalent interactions stabilizing the crystal structure heraldopenaccess.us

Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination

While this compound is an achiral molecule, it can be a crucial reactant or intermediate in asymmetric syntheses that produce chiral products containing one or more stereocenters. In such cases, determining the enantiomeric excess (ee) or diastereomeric excess (de) of the product is essential to evaluate the success of the stereoselective reaction. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is the most widely used and reliable method for this purpose. nih.gov

The principle of chiral HPLC is the differential interaction between the enantiomers of a chiral analyte and the chiral environment of the CSP. This leads to different retention times for the two enantiomers, allowing them to be separated into distinct peaks in the chromatogram. The enantiomeric excess can then be calculated from the relative areas of the two peaks.

For example, if this compound were to undergo an asymmetric addition reaction across the double bond, a new chiral center would be created, resulting in a pair of enantiomers. To analyze the product mixture, a suitable chiral HPLC method would be developed. This involves screening different chiral columns (e.g., those based on cellulose (B213188) or amylose (B160209) derivatives) and mobile phase compositions to achieve baseline separation of the enantiomers.

If the reaction product contains two or more stereocenters, diastereomers may be formed. Diastereomers, having different physical properties, can often be separated by standard achiral chromatography. However, each pair of enantiomers corresponding to a specific diastereomer would still require chiral chromatography for separation and for the determination of its respective enantiomeric excess.

Interactive Table 4: Illustrative Conditions for Chiral HPLC Separation

ParameterExample ConditionPurposeReference
TechniqueHigh-Performance Liquid Chromatography (HPLC)Separation and quantification of mixture components nih.gov
ColumnChiralpak® IC (Immobilized cellulose-based CSP)Provides a chiral environment to separate enantiomers
Mobile Phasen-Hexane / Isopropanol (90:10, v/v)Elutes the compounds; the ratio is optimized for resolution
Flow Rate1.0 mL/minControls the speed of the separation
DetectorUV-Vis (e.g., at 254 nm)Detects the analytes as they elute from the column uma.es
AnalysisPeak Area IntegrationThe ratio of peak areas for two enantiomers gives the ee: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 nih.gov

Theoretical and Computational Investigations of Z 1 Bromo 4 2 Bromovinyl Benzene

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of (Z)-1-bromo-4-(2-bromovinyl)benzene. researchgate.netmdpi.com DFT methods are widely used to investigate the electronic structure and reactivity of organic compounds. researchgate.netmdpi.comopenaccesspub.org

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the π-system of the benzene (B151609) ring and the vinyl group, which are electron-rich areas. The LUMO, conversely, would likely be distributed over the carbon atoms of the vinyl group and the carbon atom attached to the bromine on the ring, indicating these as potential sites for nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a deeper understanding of the compound's chemical behavior. researchgate.netopenaccesspub.org

Table 1: Calculated Global Reactivity Descriptors for this compound

Parameter Symbol Formula Significance
HOMO Energy EHOMO - Electron-donating ability
LUMO Energy ELUMO - Electron-accepting ability
Energy Gap ΔE ELUMO - EHOMO Chemical reactivity and stability
Ionization Potential IP -EHOMO Energy required to remove an electron
Electron Affinity EA -ELUMO Energy released when an electron is added
Electronegativity χ -(EHOMO + ELUMO)/2 Tendency to attract electrons
Chemical Hardness η (ELUMO - EHOMO)/2 Resistance to change in electron distribution
Chemical Softness S 1/(2η) Reciprocal of hardness, indicates higher reactivity

Note: The values in this table are representative and would be determined through specific DFT calculations.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, negative potential (red/yellow) would be expected around the bromine atoms and the π-system, indicating nucleophilic character, while positive potential (blue) would be located around the hydrogen atoms.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometries and energies of stationary points, including reactants, products, intermediates, and, most importantly, transition states.

For instance, in a hypothetical nucleophilic substitution reaction at the vinyl bromide, computational methods can be used to:

Model the reactants and products: Determine their optimized geometries and energies.

Locate the transition state structure: This is the highest energy point along the reaction coordinate and is crucial for determining the reaction's activation energy.

Calculate the activation energy (ΔE‡): The energy difference between the transition state and the reactants, which is a key factor in determining the reaction rate.

Follow the intrinsic reaction coordinate (IRC): This calculation confirms that the identified transition state correctly connects the reactants and products.

Different reaction pathways, such as concerted or stepwise mechanisms, can be compared to determine the most favorable route. For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, computational studies can elucidate the intricate steps of oxidative addition, transmetalation, and reductive elimination.

Table 2: Hypothetical Energy Profile for a Reaction Step of this compound

Species Relative Energy (kcal/mol) Description
Reactants 0.0 Starting materials
Transition State +25.0 Highest energy point
Intermediate +5.0 A stable species formed during the reaction

Note: These values are illustrative for a generic reaction step.

Molecular Dynamics (MD) Simulations of Solvent Effects and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying individual molecules or small molecular systems, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations can provide valuable insights into:

Solvent Effects: The explicit inclusion of solvent molecules in the simulation allows for the study of how the solvent influences the conformation and reactivity of the solute. The arrangement of solvent molecules around the solute (solvation shell) can be analyzed.

Intermolecular Interactions: MD simulations can reveal the nature and strength of non-covalent interactions between molecules of this compound, such as π-π stacking interactions between the benzene rings or halogen bonding involving the bromine atoms.

Dynamical Properties: Properties such as diffusion coefficients and rotational correlation times can be calculated, providing a picture of the molecule's movement in solution.

These simulations are particularly useful for understanding how the macroscopic properties of a solution are related to the microscopic interactions at the molecular level.

Conformational Analysis and Stereoelectronic Effects of the (Z)-Vinyl Bromide Moiety

Conformational Analysis: The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the vinyl group to the benzene ring. Computational methods can be used to perform a potential energy scan by systematically rotating this dihedral angle. This analysis would likely reveal two stable, low-energy conformations where the vinyl group is coplanar with the benzene ring, maximizing π-conjugation. The energy barriers to rotation between these conformers can also be calculated.

Stereoelectronic Effects: The (Z)-configuration of the vinyl bromide has significant stereoelectronic implications. The relative positions of the bromine atom and the benzene ring influence the molecule's electronic properties and reactivity.

Dipole Moment: The Z-isomer will have a different dipole moment compared to the corresponding E-isomer, which can affect its solubility and intermolecular interactions.

Reactivity: The stereochemistry of the double bond is crucial in reactions where the geometry of the starting material is retained in the product, such as in certain cross-coupling reactions. The accessibility of the vinyl C-Br bond to reagents can also be affected by the steric hindrance imposed by the benzene ring in the Z-configuration.

Spectroscopic Properties: The through-space interaction between the bromine atom and the ortho-hydrogens of the benzene ring in the Z-isomer can influence its NMR chemical shifts.

Understanding these conformational and stereoelectronic features is essential for predicting the chemical behavior and designing synthetic applications for this compound.

Future Perspectives and Emerging Research Frontiers for Z 1 Bromo 4 2 Bromovinyl Benzene Chemistry

Design of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The stereoselective synthesis of (Z)-vinyl bromides is paramount for their successful application in stereospecific cross-coupling reactions. Current methods, while effective, often rely on stoichiometric reagents or harsh conditions. The future in this domain lies in the design of sophisticated catalytic systems that offer superior control over the chemical transformation.

Researchers have developed methods for the stereoselective synthesis of (Z)-β-arylvinylbromides from anti-3-aryl-2,3-dibromopropanoic acids using potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) as a base. sharif.edu This approach offers a significant improvement in producing the desired Z-isomer with high selectivity. sharif.edu Another efficient method involves the microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids using triethylamine (B128534) (Et3N) in dimethylformamide (DMF), which dramatically reduces reaction times to mere minutes while maintaining high yields and stereoselectivity. organic-chemistry.org

Future research will likely focus on:

Transition-Metal-Free Catalysis: Developing novel organocatalysts or main-group catalysts to replace precious metal-based systems, reducing cost and environmental impact.

Enhanced Stereocontrol: Designing catalysts with intricate chiral pockets or dynamic structures that can achieve near-perfect stereoselectivity (>99:1 Z/E) for a broader range of substrates.

Lower Catalyst Loadings: Creating highly active catalysts that can operate efficiently at very low concentrations, improving the atom economy of the synthesis.

Table 1: Comparative Analysis of Synthetic Methods for (Z)-β-Bromostyrenes

Method Reagent/Catalyst Conditions Key Advantage Reported Yield/Selectivity
Debrominative Decarboxylation KF/Al2O3 DMF/H2O Efficient and stereoselective for Z-isomer formation. sharif.edu High yields with Z/E ratios up to 98/2. sharif.edu
Microwave-Induced Reaction Et3N DMF, Microwave (0.2-1.0 min) Extremely rapid reaction times with high efficiency. organic-chemistry.org High yields and stereoselectivity. organic-chemistry.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of fine chemicals, including (Z)-1-bromo-4-(2-bromovinyl)benzene. Flow chemistry offers unparalleled control over reaction parameters, enhances safety, and facilitates seamless multi-step syntheses. The ability to generate and use reactive intermediates on-demand is a key advantage of this approach. researchgate.net

For a molecule like this compound, flow chemistry could be implemented in several ways:

On-Demand Precursor Generation: A flow reactor could be used to perform the initial bromination or the debrominative decarboxylation step, generating the (Z)-vinyl bromide which is immediately consumed in a subsequent reaction. This minimizes the handling and storage of potentially unstable intermediates. researchgate.net

High-Throughput Reaction Screening: Automated flow platforms can rapidly screen a wide array of catalysts, reagents, and conditions to quickly identify the optimal parameters for reactions involving this compound, such as Suzuki or Heck cross-couplings.

Telescoped Synthesis: Integrating multiple reaction steps into a single, continuous flow process without intermediate isolation. For example, the synthesis of the vinyl bromide could be directly coupled with a subsequent cross-coupling reaction, significantly streamlining the production of more complex target molecules.

The integration of this compound chemistry into these automated systems will accelerate the discovery of new derivatives and materials by enabling rapid and efficient exploration of chemical space.

Bio-inspired and Biocatalytic Transformations of this compound

Nature, particularly marine organisms, is a rich source of structurally complex brominated organic compounds with potent biological activities. nih.gov These natural products serve as an inspiration for the development of new synthetic methodologies. While direct biocatalytic transformations of this compound are not yet widely reported, this remains a promising and largely unexplored research avenue.

Future research directions could include:

Enzymatic Halogenation and Dehalogenation: Exploring the use of halogenase and dehalogenase enzymes to perform regioselective and stereoselective modifications on the this compound scaffold. This could provide pathways to novel analogues that are difficult to access through traditional chemistry.

Biocatalytic Derivatization: Employing enzymes such as hydrolases, oxidoreductases, or transferases to modify the molecule. For instance, an oxidoreductase could potentially introduce a hydroxyl group onto the benzene (B151609) ring, creating a brominated vinyl phenol (B47542) derivative, a class of compounds known for interesting biological properties. nih.gov

Whole-Cell Biotransformations: Using engineered microorganisms to carry out multi-step transformations on the substrate, harnessing the organism's metabolic pathways to build molecular complexity in a sustainable manner.

The development of biocatalytic routes for modifying this compound would represent a significant advancement in green chemistry, offering highly selective transformations under mild, aqueous conditions.

Exploration of this compound in Photoredox and Electroorganic Synthesis

Modern synthetic chemistry is increasingly leveraging the power of photons and electrons to drive chemical reactions. Photoredox catalysis and electroorganic synthesis offer unique mechanistic pathways for bond formation and functionalization, often under exceptionally mild conditions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of synthetic transformations, including bromination. nih.gov This technology utilizes a photocatalyst, such as Ru(bpy)₃Cl₂, which becomes highly oxidizing upon excitation with visible light. nih.govbeilstein-journals.org This excited catalyst can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. For this compound, this could be applied to:

Late-Stage Functionalization: Activating one of the C-Br bonds to generate a vinyl or aryl radical, which could then participate in C-C or C-heteroatom bond-forming reactions.

Novel Synthesis Routes: Developing new methods for the synthesis of the vinyl bromide moiety itself, potentially with improved stereocontrol.

Electroorganic Synthesis: Electrochemistry provides a reagent-free method for oxidation and reduction. The electrochemical reduction of aryl bromides at reactive metal electrodes (like zinc) has been shown to be a facile route to forming organometallic intermediates. rsc.org In the case of 1-bromo-4-nitrobenzene, its reduction at a zinc electrode leads to the formation of an arylzinc compound, which can be trapped by electrophiles like CO₂. rsc.org A similar strategy could be envisioned for this compound, where controlled-potential electrolysis could selectively reduce either the aryl-Br or the vinyl-Br bond, generating a reactive organometallic species ready for subsequent coupling reactions. This approach avoids the use of stoichiometric organometallic reagents, offering a greener and safer alternative.

Table 2: Emerging Synthetic Methodologies for Activating this compound

Methodology Activation Principle Potential Application Key Advantage
Photoredox Catalysis Single-Electron Transfer (SET) initiated by visible light. nih.govsci-hub.se Generation of aryl or vinyl radicals for cross-coupling. Mild reaction conditions, high functional group tolerance. beilstein-journals.org
Electroorganic Synthesis Direct electron transfer at an electrode surface. rsc.org Selective formation of organometallic intermediates for C-C bond formation. Avoids stoichiometric chemical reductants; high degree of control via applied potential. rsc.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (Z)-1-Bromo-4-(2-bromovinyl)benzene, and how do reaction conditions influence stereochemical outcomes?

  • Methodology :

  • Bromination of vinylbenzenes : Start with 4-vinylbenzene derivatives and perform stereoselective bromination using N-bromosuccinimide (NBS) in a solvent like CCl₄ under UV light. Control temperature (0–25°C) to favor Z-configuration via radical intermediates .
  • Palladium-catalyzed coupling : React 4-bromophenylboronic acid with (Z)-1,2-dibromoethylene using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC to ensure selective cross-coupling .
    • Key Considerations : Use low-temperature NMR (e.g., ¹H NMR at 400 MHz in CDCl₃) to confirm Z-configuration via coupling constants (J ≈ 10–12 Hz for cis vinyl protons) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to identify vinyl proton splitting patterns and confirm bromine substitution positions. For Z-isomers, expect distinct coupling constants (e.g., J = 10–12 Hz) .
  • X-ray Crystallography : Grow single crystals via slow evaporation in hexane/ethyl acetate. Resolve crystal structure to unambiguously confirm stereochemistry and bond angles .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and distinguish Z/E isomers via retention time differences .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

  • Methodology :

  • Reaction Setup : Combine the compound with arylboronic acids (1.2 eq), Pd(OAc)₂ (2 mol%), and SPhos ligand (4 mol%) in a degassed mixture of dioxane/H₂O (4:1) at 90°C for 12–24 hours .
  • Workup : Extract with ethyl acetate, wash with brine, and purify via flash chromatography (silica gel, hexane/EtOAc).
    • Data Contradictions : Some studies report lower yields for Z-isomers due to steric hindrance; optimize ligand choice (e.g., XPhos instead of SPhos) to improve efficiency .

Advanced Research Questions

Q. What strategies mitigate stereochemical isomerization during the synthesis of this compound?

  • Methodology :

  • Low-Temperature Bromination : Perform reactions below –20°C to suppress radical recombination pathways that favor E-isomers .
  • Additive Screening : Introduce Lewis acids (e.g., ZnBr₂) to stabilize transition states and enhance Z-selectivity. Monitor isomer ratios via GC-MS .
    • Case Study : A 2021 study achieved 85% Z-selectivity using NBS with ZnBr₂ in CH₂Cl₂ at –30°C .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map potential energy surfaces. Compare activation barriers for Z vs. E isomers in SN2 reactions .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Predict that Z-isomers exhibit slower kinetics due to bulky substituent alignment .
    • Validation : Correlate computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. How can side reactions (e.g., debromination or polymerization) be minimized during large-scale synthesis?

  • Methodology :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/O₂, which accelerate radical side reactions .
  • Continuous Flow Reactors : Implement microfluidic systems with precise temperature control (±1°C) to reduce residence time and suppress polymerization .
  • Additives : Add stabilizers like BHT (0.1 wt%) to quench free radicals. Confirm stability via accelerated aging tests (e.g., 48 hours at 40°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.